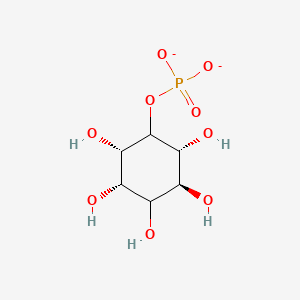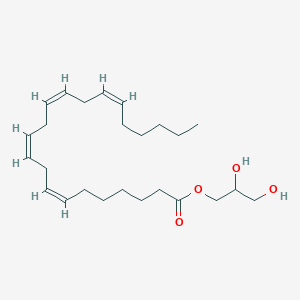
2,3-dihydroxypropyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(all-cis-docosa-7,10,13,16-tetraenoyl)glycerol is a 1-monoglyceride resulting from the formal condensation of 1-(all-cis-docosa-7,10,13,16-tetraenoic acid (adrenic acid) with one of the primary hydroxy groups of glycerol. It has a role as a cyclooxygenase 2 inhibitor and an EC 3.1.1.4 (phospholipase A2) inhibitor. It derives from an all-cis-docosa-7,10,13,16-tetraenoic acid.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Radiochemistry : This compound has been synthesized for use in radiochemistry. For example, Neergaard, Coniglio, and Smith (1982) prepared methyl [1‐14C]docosa‐7,10,13,16‐tetraenoate from [1-14C]arachidonic acid, which is useful for the step-wise homologation of other labeled fatty acids (Neergaard, Coniglio, & Smith, 1982).
Biological Activity and Function in Cells : Studies have explored the fate of this compound in biological systems. Ayala et al. (1973) examined its fate in rat testicles and liver, showing that it is incorporated preferentially into the triglyceride fraction of total testis, mitochondria, and microsomes (Ayala et al., 1973).
Role in Inflammation and Neuroprotection : Protectin D1/neuroprotectin D1, a bioactive product generated from docosahexaenoic acid, has been studied for its anti-inflammatory actions. Serhan et al. (2006) detailed its potent stereoselective anti-inflammatory properties (Serhan et al., 2006).
Synthesis and Metabolism in Animal Models : Research has also focused on the synthesis and metabolism of related fatty acids in rats. Sprecher (1968) investigated the synthesis and metabolism of various fatty acids including docosa-7,10,13,16-tetraenoate (Sprecher, 1968).
Potential Applications in Ophthalmology : Gordon and Bazan (2013) discussed the role of DHA, from which this compound is derived, in ophthalmology, particularly in inflammation, neuroprotection, and nerve regeneration (Gordon & Bazan, 2013).
Neurodegenerative Disease : Palacios-Peláez, Lukiw, and Bazan (2010) highlighted the role of neuroprotectin D1, derived from DHA, in modulating neurodegenerative diseases (Palacios-Peláez, Lukiw, & Bazan, 2010).
Synthesis and Characterization in Chemistry : Choi et al. (2001) synthesized and characterized a di-N-hydroxypropylated tetraaza macrocycle and its nickel(II) and copper(II) complexes, which demonstrates the compound's relevance in chemical synthesis (Choi et al., 2001).
Propiedades
Nombre del producto |
2,3-dihydroxypropyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
|---|---|
Fórmula molecular |
C25H42O4 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C25H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h6-7,9-10,12-13,15-16,24,26-27H,2-5,8,11,14,17-23H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Clave InChI |
UDZUDFKFJCAENZ-DOFZRALJSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC(CO)O |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC(CO)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



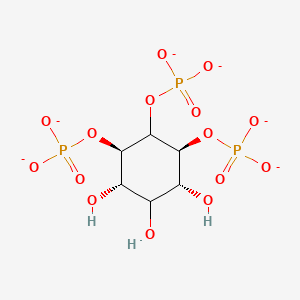
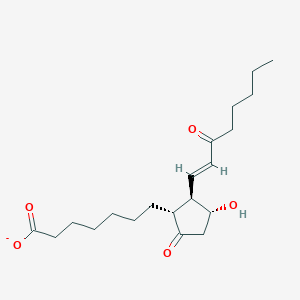
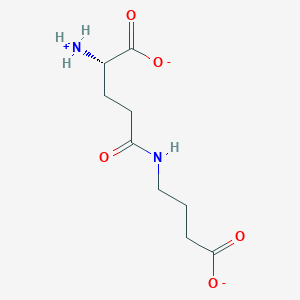
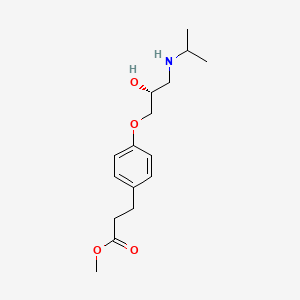
![5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide](/img/structure/B1265043.png)
![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265044.png)
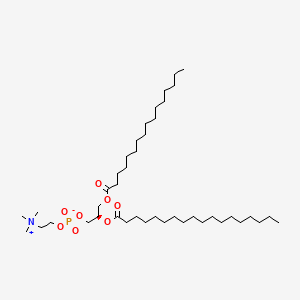
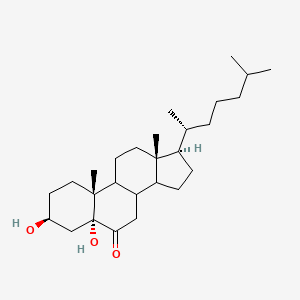
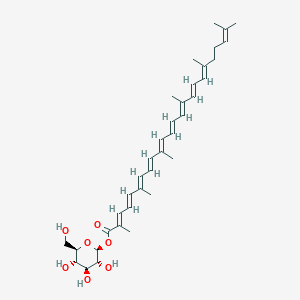
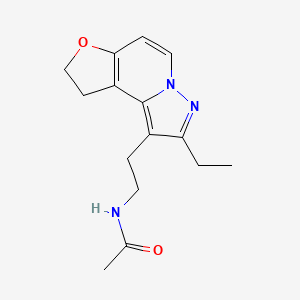
![2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide](/img/structure/B1265055.png)
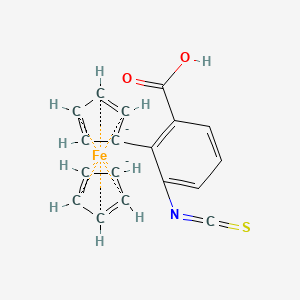
![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)
